molecular formula C12H14N2O3 B1395788 Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 854515-82-5

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1395788
CAS No.: 854515-82-5
M. Wt: 234.25 g/mol
InChI Key: ZXDBHCOGVIUJJG-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide . Reaction conditions often involve the use of solvents like chloroform and the application of heat .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and ethyl ester groups, for example, can influence its solubility, reactivity, and interaction with biological targets .

Properties

IUPAC Name

ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-10-7-9(16-3)5-6-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDBHCOGVIUJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704454
Record name Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854515-82-5
Record name Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Note that 7-hydroxy-N,2-dimethylimidazo[1,2-α]pyridine-3-carboxamide 111-B was obtained by the following procedure. To a solution of 4-methoxypyridin-2-amine (prepared as in Org. Prep. & Proc. Int., 29, 1, 117-122, 1997) 2.8 g, 22.6 mmol in ethanol (100 ml) was added ethyl 2-chloro-3-oxobutanoate (6.2 ml, 45.2 mmol) and the resulting solution heated to reflux for 16 hours under a nitrogen atmosphere. The solvents were removed in-vacuo and the yellow solid was titrated with dichloromethane to extract the crude product. The dichloromethane extracts were concentrated and purified by flash chromatography (eluting with ethyl acetate) to yield ethyl 7-methoxy-2-methylimidazo[1,2-α]pyridine-3-carboxylate, 2 g, 38%, as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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2.8 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-methoxy-2-aminopyridine (1.07 g, 8.6 mmol) and ethyl 2-chloroacetoacetate (5.4 g) in EtOH (50 mL) was refluxed for 24 h. The reaction mixture was then concentrated to half its volume, extracted with CH2Cl2, washed with brine and then water, and dried over anhydrous MgSO4. The solvent was removed in vacuo and the residue was purified on a silica gel column eluting with EtOAc and then MeOH/CH2Cl2 (1:9) to give ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (2.71 g, 90%).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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